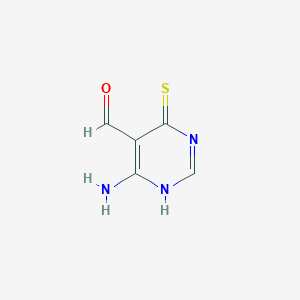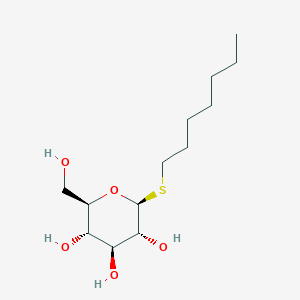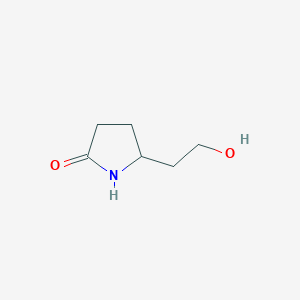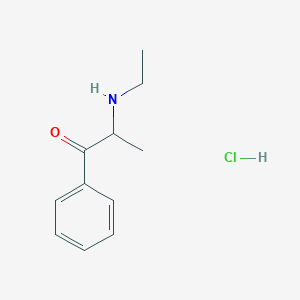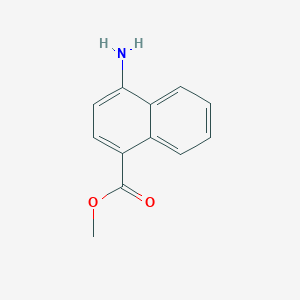
Methyl 4-amino-1-naphthoate
Overview
Description
Methyl 4-amino-1-naphthoate (MAN) is a chemical compound that belongs to the class of naphthalene derivatives. It is widely used in scientific research for its various applications in the field of organic chemistry and biochemistry. MAN is an important intermediate in the synthesis of several organic compounds, including dyes, pigments, and pharmaceuticals.
Scientific Research Applications
1. Polymer Synthesis
Methyl 4-amino-1-naphthoate and its derivatives are studied in the synthesis of polymers. For instance, Mikami et al. (2011) explored the condensation polymerization of naphthoic acid esters, including methyl esters, to produce poly(naphthalenecarboxamide) with defined molecular weight and low polydispersity (Mikami et al., 2011).
2. Photopolymerization in 3D Printing
In the field of 3D printing, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, related to this compound, have been used as photosensitizers in photoinitiating systems for various types of photopolymerization. Hola et al. (2020) demonstrated their application in creating interpenetrated polymer networks under visible light sources (Hola et al., 2020).
3. Fluorescent Probes for Alzheimer’s Disease
In medical research, derivatives of this compound are employed in developing fluorescent probes for detecting β-amyloids, which are significant in Alzheimer’s disease diagnosis. Fa et al. (2015) synthesized a fluorescent probe using a derivative, showing high binding affinity to Aβ(1–40) aggregates, a key marker in Alzheimer’s disease (Fa et al., 2015).
4. Electrochemical Studies in Antitumor Agents
This compound derivatives also find usage in studying the electrochemical properties of antitumor agents. Driebergen et al. (1990) investigated how methyl, hydroxy, and amino substituents affect the electrochemical behavior of quinones, which are model compounds for antitumor agents (Driebergen et al., 1990).
5. Synthesis of Biologically Active Compounds
Farahani et al. (2019) utilized this compound derivatives in synthesizing biologically active naphthoquinone compounds, indicating potential in pharmaceutical research (Farahani et al., 2019).
6. Light Conversion in Photophysics
This compound derivatives play a role in light conversion studies. Jullien et al. (1996) studied β-cyclodextrin with naphthoyl chromophores, demonstrating energy transfer efficiency in photophysical applications (Jullien et al., 1996).
Mechanism of Action
Target of Action
Similar compounds such as aminoglycosides are known to bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
For instance, aminoglycosides promote mistranslation and eliminate proofreading during protein synthesis .
Biochemical Pathways
It’s worth noting that related compounds like aminoglycosides affect the protein synthesis pathway .
Pharmacokinetics
For example, methotrexate, another compound, is known to be excreted primarily through urine, and its effect is prolonged due to polyglutamation .
Result of Action
Based on the action of similar compounds, it could potentially lead to the inhibition of certain biological processes, such as protein synthesis .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1-naphthoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are often mediated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of the compound and its metabolites within the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including liver and kidney toxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of other metabolites. The metabolic pathways of this compound are complex and involve multiple enzymatic steps .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, it has been shown to interact with the L-type amino acid transporter 1 (LAT1), which is involved in the transport of amino acids and related compounds. This interaction can affect the localization and accumulation of this compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and RNA. The localization of this compound within specific subcellular compartments can affect its activity and function. For example, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors and other regulatory proteins .
properties
IUPAC Name |
methyl 4-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWWJUIABXSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157252-24-9 | |
| Record name | methyl 4-aminonaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

